molecular formula C9H8F3NO2 B1324906 Ethyl 3-(trifluoromethyl)picolinate CAS No. 952182-76-2

Ethyl 3-(trifluoromethyl)picolinate

Cat. No.: B1324906
CAS No.: 952182-76-2
M. Wt: 219.16 g/mol
InChI Key: CNITUJQBBIMJBR-UHFFFAOYSA-N
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Description

“Ethyl 3-(trifluoromethyl)picolinate” is a chemical compound . It has been mentioned in the context of receptor interacting protein kinase 1 (RIPK1) inhibitors .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted ethyl picolinate derivatives has been demonstrated via the intermolecular [2+2+2] cycloaddition of aryl- and trifluoromethyl-substituted internal alkyne and ethyl cyanoformate . The reaction proceeded with high regioselectivity, and two trifluoromethyl-substituted ethyl picolinate derivatives were obtained as a single regioisomer .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in databases like PubChem . The InChI code for this compound is 1S/C9H8F3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-(trifluoromethyl)picolinate has been used in the synthesis of various chemical compounds. Zaragoza and Gantenbein (2017) discuss a method for synthesizing Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate, demonstrating its potential as a precursor in chemical synthesis (Zaragoza & Gantenbein, 2017).
  • Ishikawa et al. (2016) explored the synthesis of trifluoromethyl-substituted ethyl picolinate derivatives using a cobalt-catalyzed regioselective intermolecular cycloaddition, indicating its utility in creating pyridine derivatives (Ishikawa et al., 2016).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Giridhar et al. (2013) investigated the synthesis of Ir(III) complexes containing ethyl picolinate, demonstrating its application in the development of phosphorescent organic light-emitting diodes (PhOLEDs) (Giridhar et al., 2013).

Metal Complex Formation

  • Paul et al. (1974) studied the complexes formed by ethyl picolinate with various divalent metal thiocyanates, indicating its potential in forming bidentate ligand complexes (Paul et al., 1974).

Electrochemical Applications

  • Romulus and Savall (1992) examined the electrochemical reduction of ethyl-2-picolinate on lead in a sulfuric acid medium, suggesting its utility in electrochemical processes (Romulus & Savall, 1992).

Nutritional Supplement Research

  • Speetjens et al. (1999) discussed the DNA cleaving ability of chromium(III) tris(picolinate), a nutritional supplement, highlighting the chemical's biological interactions (Speetjens et al., 1999).

Safety and Hazards

The safety data sheet for a related compound, “Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-6(9(10,11)12)4-3-5-13-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNITUJQBBIMJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639987
Record name Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-76-2
Record name Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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